molecular formula C7H11NO B1359570 tetrahydro-2H-pyran-3-ylacetonitrile CAS No. 885271-49-8

tetrahydro-2H-pyran-3-ylacetonitrile

Cat. No.: B1359570
CAS No.: 885271-49-8
M. Wt: 125.17 g/mol
InChI Key: XSWUJVPKHBPWCO-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-ylacetonitrile: is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol. It is a derivative of tetrahydropyran, featuring a nitrile group attached to the third carbon of the ring structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with tetrahydropyran as the starting material.

  • Reaction Steps: . This can be achieved through various synthetic routes, such as nucleophilic substitution reactions.

  • Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the nitrile group to an amine group.

  • Substitution: Substitution reactions can replace the hydrogen atoms in the ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidation typically yields ketones or carboxylic acids.

  • Reduction: Reduction results in the formation of amines.

  • Substitution: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: Tetrahydro-2H-pyran-3-ylacetonitrile is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development. Industry: It is utilized in the production of various chemical products, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which tetrahydro-2H-pyran-3-ylacetonitrile exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tetrahydrofuran: A closely related compound with a similar ring structure but lacking the nitrile group.

  • Pyran: The parent compound without the hydrogenation of the ring.

Uniqueness: Tetrahydro-2H-pyran-3-ylacetonitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity compared to its analogs. This allows for a wider range of chemical transformations and applications.

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Properties

IUPAC Name

2-(oxan-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWUJVPKHBPWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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